molecular formula C19H27N3O B14403844 7-Decanehydrazonoylquinolin-8-ol

7-Decanehydrazonoylquinolin-8-ol

Cat. No.: B14403844
M. Wt: 313.4 g/mol
InChI Key: WBHRECSKSULLIM-OQKWZONESA-N
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Description

7-Decanehydrazonoylquinolin-8-ol is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline ring fused with a decanehydrazonoyl group. The quinoline moiety is known for its wide range of biological activities, making this compound of significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Decanehydrazonoylquinolin-8-ol typically involves the reaction of quinolin-8-ol with decanehydrazonoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Decanehydrazonoylquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazonoyl group is replaced by other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

7-Decanehydrazonoylquinolin-8-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Decanehydrazonoylquinolin-8-ol involves its interaction with specific molecular targets within cells. The compound is known to chelate metal ions, which can disrupt essential biological processes. For example, it can inhibit the activity of metalloenzymes by binding to their active sites. Additionally, the compound can interfere with DNA replication and repair processes, leading to cell death in cancer cells .

Comparison with Similar Compounds

Uniqueness: 7-Decanehydrazonoylquinolin-8-ol stands out due to its unique hydrazonoyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H27N3O

Molecular Weight

313.4 g/mol

IUPAC Name

7-decanehydrazonoylquinolin-8-ol

InChI

InChI=1S/C19H27N3O/c1-2-3-4-5-6-7-8-11-17(22-20)16-13-12-15-10-9-14-21-18(15)19(16)23/h9-10,12-14,23H,2-8,11,20H2,1H3/b22-17+

InChI Key

WBHRECSKSULLIM-OQKWZONESA-N

Isomeric SMILES

CCCCCCCCC/C(=N\N)/C1=C(C2=C(C=CC=N2)C=C1)O

Canonical SMILES

CCCCCCCCCC(=NN)C1=C(C2=C(C=CC=N2)C=C1)O

Origin of Product

United States

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